6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound notable for its potential medicinal applications. It is classified under the category of benzodioxine derivatives, which are known for various biological activities, including anti-diabetic properties. This compound has garnered attention due to its unique molecular structure and the presence of halogen substituents, which can influence its reactivity and biological interactions.
The compound is synthesized from 2,3-dihydro-1,4-benzodioxine and substituted benzoyl chlorides. Its classification falls primarily within the realm of organic chemistry, specifically as a benzodioxine derivative. The presence of chlorine and fluorine atoms in its structure enhances its pharmacological profiles, making it a subject of interest in medicinal chemistry.
The synthesis of 6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine typically involves the following steps:
The molecular formula for 6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine is .
A 3D model can be generated using molecular modeling software to visualize steric interactions and potential binding sites for biological targets.
6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine can participate in various chemical reactions:
The mechanism of action for 6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine involves:
6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine has potential applications in:
The synthesis of 6-(2-chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine (C₁₅H₁₀ClFO₃; MW 292.69 g/mol) relies on sequential functionalization of the 1,4-benzodioxine scaffold [1] [4]. A validated route begins with Friedel-Crafts acylation of 2,3-dihydro-1,4-benzodioxine using 2-chloro-6-fluorobenzoyl chloride under Lewis acid catalysis (AlCl₃), achieving regioselective substitution at the electron-rich C6 position [6]. Critical to this step is the electron-donating nature of the dioxane oxygen atoms, which activate the aromatic ring toward electrophilic attack – a direct contrast to the deactivating effect of the chloro-fluoro substituents on the benzoyl chloride reagent [3].
Scaffold hopping strategies, as demonstrated in PARP1 inhibitor development, enable structural diversification. Lead optimization of compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide, IC₅₀ = 5.8 μM against PARP1) involved introducing the chloro-fluorobenzoyl moiety via Suzuki coupling or nucleophilic displacement, yielding analogs with significantly enhanced potency (e.g., compound 49, IC₅₀ = 0.082 μM) [2]. This exemplifies the benzodioxine core’s utility as a synthetic platform for bioactive molecules.
Table 1: Structural and Physicochemical Properties of 6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine
Property | Value | Source/Technique |
---|---|---|
Molecular Formula | C₁₅H₁₀ClFO₃ | PubChem [1] [6] |
CAS Registry Number | 1096971-21-9 | BLD Pharm [4] |
SMILES | C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C=CC=C3Cl)F | PubChem [6] |
IUPAC Name | (2-Chloro-6-fluorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | PubChem [1] |
Storage Conditions | Cold-chain transportation recommended | BLD Pharm [4] |
The ortho-chloro-fluoro motif in the benzoyl fragment introduces steric constraint and electronic anisotropy, demanding precise catalytic methods. Nucleophilic Aromatic Substitution (NAS) is favored due to the activation imparted by the ortho-fluorine atom. Fluorine’s high electronegativity withdraws electron density, rendering the adjacent carbon susceptible to nucleophilic displacement despite fluorine’s typical reluctance as a leaving group [5] [8]. This is exemplified in the synthesis of precursor 2-chloro-6-fluorobenzyl chloride (CAS 55117-15-2), where chlorine displacement occurs 3300x faster with fluoride than iodide under NAS conditions [5].
Enzymatic catalysis offers enantioselective routes. Engineered Candida antarctica Lipase B (CALB) mutants (e.g., A225F/T103A) catalyze the kinetic resolution of racemic 1,4-benzodioxane intermediates with high efficiency (e.e. >97%, E-value=278). Key optimizations include:
Table 2: Catalytic Efficiency of CALB Mutants in Benzodioxane Synthesis
Mutant | Reaction Conditions | Enantiomeric Excess (e.e.) | Enantioselectivity (E) |
---|---|---|---|
Wild-type CALB | 30°C, PBS buffer | <5% | <1.5 |
A225F | 30°C, 20% n-butanol/PBS | 89% | 84 |
A225F/T103A | 30°C, 20% n-butanol/PBS, 50 mM S | 97% | 278 |
Mutational analysis reveals residues 225 and 103 remotely modulate the active site, enabling accommodation of the benzodioxane scaffold without direct substrate contact [7].
Microwave irradiation drastically accelerates key cyclization steps in benzodioxine synthesis while reducing solvent consumption. In the formation of the 1,4-benzodioxine core, conventional heating (toluene reflux, 110°C, 8h) is replaced by microwave-assisted cyclization (150°C, 20 min), achieving yields >85% with minimized oligomer formation [7]. Solvent optimization is critical:
The 20% n-butanol co-solvent system identified for enzymatic resolution also enhances microwave absorption due to its high loss tangent (tan δ = 0.177), enabling uniform heating and reducing thermal gradients during cyclodehydration [7].
Final purification of 6-(2-chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine presents challenges due to:
A tiered purification strategy maximizes yield and purity:
Cold-chain transportation (-20°C) is essential for long-term stability, preventing thermal decomposition of the crystalline solid [4]. Yield optimization focuses on stoichiometric control during acylation: a 1.05:1 molar ratio of 2-chloro-6-fluorobenzoyl chloride to benzodioxine precursor minimizes diacylation while ensuring >92% conversion. Catalyst screening shows AlCl₃ (0.1 equiv.) outperforms FeCl₃ or ZnCl₂, giving isolated yields of 88-90% after purification [6].
Table 3: Purification Method Comparison for 6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine
Method | Purity (%) | Recovery Yield (%) | Key Advantage |
---|---|---|---|
Recrystallization (EtOH) | 99.5 | 75-78 | Removes polar impurities |
MPLC (SiO₂) | 98.2 | 85-88 | Scalable; handles non-volatile residues |
Prep-HPLC (C18) | 99.9 | 68-72 | Ultimate purity for bioassay |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: